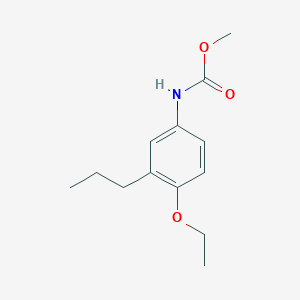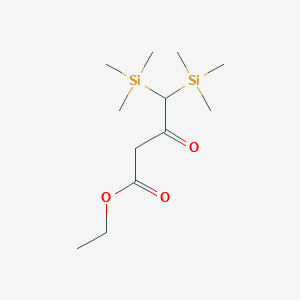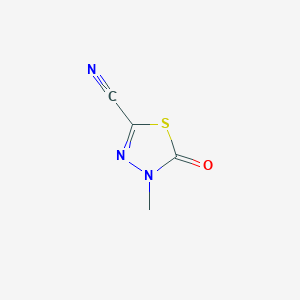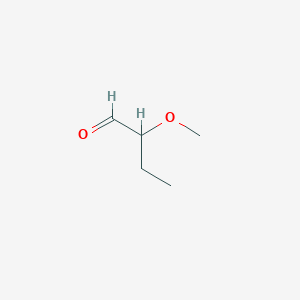
1,2-Dipentadecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipentadecylbenzene: is an organic compound with the molecular formula C36H66 . It is characterized by a benzene ring substituted with two pentadecyl groups at the 1 and 2 positions. This compound is part of the alkylbenzene family, known for their diverse applications in various fields due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dipentadecylbenzene can be synthesized through Friedel-Crafts alkylation . This method involves the reaction of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and pentadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 1,2-Dipentadecylbenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) in the presence of a catalyst like ferric chloride (FeCl3).
Nitration: Reaction with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Sulfonation: Reaction with sulfur trioxide (SO3) or concentrated sulfuric acid.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine with FeCl3.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
科学的研究の応用
1,2-Dipentadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants
作用機序
The mechanism of action of 1,2-dipentadecylbenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The long alkyl chains enhance the hydrophobic interactions, making it useful in applications involving non-polar environments .
類似化合物との比較
- 1,3-Dipentadecylbenzene
- 1,4-Dipentadecylbenzene
- 1,2-Didodecylbenzene
Comparison: 1,2-Dipentadecylbenzene is unique due to the specific positioning of the pentadecyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1,3- and 1,4-dipentadecylbenzene), the 1,2-substitution pattern results in different steric and electronic effects, affecting its reactivity in electrophilic aromatic substitution reactions .
特性
CAS番号 |
85578-65-0 |
|---|---|
分子式 |
C36H66 |
分子量 |
498.9 g/mol |
IUPAC名 |
1,2-di(pentadecyl)benzene |
InChI |
InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |
InChIキー |
BZKDJNHPAAEOKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)







![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
